Sarpagan-17-ol -

Sarpagan-17-ol

Catalog Number: EVT-1593640
CAS Number:
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
10-deoxysarpagine is an indole alkaloid that is sarpagan bearing a hydroxy group at position 17. It is an indole alkaloid, a primary alcohol and a tertiary amino compound. It derives from a sarpagan.
Overview

Sarpagan-17-ol, also referred to as (16S,19Z)-Sarpagan-17-ol, is a naturally occurring indole alkaloid characterized by its complex structure and significant biological activities. The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol. It is primarily derived from various plant sources, particularly those in the Apocynaceae family, and has been studied for its potential therapeutic effects, including its role as a modulator of gamma-aminobutyric acid receptors .

Source and Classification

Sarpagan-17-ol is classified under indole alkaloids, which are a diverse group of compounds known for their varied biological activities. This specific alkaloid is found in several plant species, with notable concentrations in Rauwolfia and Gelsemium genera. The extraction of Sarpagan-17-ol from these plants typically involves solvent-based methods followed by purification techniques such as chromatography .

Synthesis Analysis

Methods

The synthesis of Sarpagan-17-ol involves several key steps:

  1. Formation of the Indole Nucleus: This is commonly achieved through Fischer indole synthesis or other methods that construct the indole ring.
  2. Functionalization of the Indole Ring: Various functional groups are introduced at specific positions on the indole ring to modify its properties.
  3. Cyclization: This step forms the characteristic pentacyclic structure of Sarpagan-17-ol.
  4. Hydroxylation: A hydroxyl group is introduced at the 17th position, which is crucial for the compound's biological activity.

Technical Details

The synthesis often starts with simpler indole derivatives, employing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction reactions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Sarpagan-17-ol features a complex arrangement typical of indole alkaloids, including multiple rings and functional groups that contribute to its biological functions. The specific stereochemistry at positions 16 and 19 is critical for its activity.

Data

  • Molecular Formula: C19H22N2O
  • Molecular Weight: 294.4 g/mol
  • CAS Number: 1358-75-4 .
Chemical Reactions Analysis

Reactions

Sarpagan-17-ol can undergo various chemical reactions, including:

  1. Oxidation: The hydroxyl group at the 17th position can be oxidized to form ketones or aldehydes.
  2. Reduction: The compound can be reduced to form different derivatives.
  3. Substitution: Various substituents can be introduced at different positions on the indole ring.

Technical Details

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and halogens or alkylating agents for substitution reactions. These transformations are essential for synthesizing derivatives that may exhibit enhanced biological activity .

Mechanism of Action

The mechanism of action of Sarpagan-17-ol involves its interaction with neurotransmitter systems, particularly as a modulator of gamma-aminobutyric acid receptors. This interaction influences neurotransmission processes, potentially leading to effects such as sedation or anxiolysis.

Process

Research indicates that Sarpagan-17-ol may alter receptor conformations or influence downstream signaling pathways associated with gamma-aminobutyric acid receptor activation, although detailed mechanistic studies are still ongoing .

Physical and Chemical Properties Analysis

Physical Properties

Sarpagan-17-ol is typically characterized by:

  • Appearance: A solid or crystalline form depending on purification methods.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its structural integrity and purity during synthesis .

Applications

Scientific Uses

Sarpagan-17-ol has several scientific applications:

  1. Chemistry: It serves as a precursor for synthesizing more complex alkaloids.
  2. Biology: The compound is studied for its role in plant metabolism and effects on various biological systems.
  3. Medicine: Investigated for potential therapeutic effects related to neurological disorders due to its action on gamma-aminobutyric acid receptors.
  4. Industry: Utilized in pharmaceutical development for bioactive compounds .
Biosynthesis Pathways and Enzymatic Mechanisms

Role of Cytochrome P450 Enzymes in Sarpagan Alkaloid Biosynthesis

Cytochrome P450 monooxygenases (P450s) catalyze scaffold diversification in monoterpene indole alkaloid (MIA) biosynthesis, with sarpagan alkaloids like Sarpagan-17-ol (10-deoxysarpagine) requiring specific oxidative cyclizations. The sarpagan bridge formation involves C5-C16 bond formation, a reaction enabled by P450s that convert the precursor geissoschizine into polyneuridine aldehyde (PNA)—a direct precursor to Sarpagan-17-ol derivatives [1] [3]. These P450s (e.g., CYP71AY4 in Rauwolfia serpentina and CYP71AY5 in Gelsemium sempervirens) exhibit Michaelis-Menten kinetics with geissoschizine, with KM values of 22.5 µM and 35.3 µM, respectively [1]. The reaction proceeds via a high-energy iminium intermediate, facilitating ring closure that establishes the characteristic sarpagan pentacyclic scaffold [3].

Table 1: Kinetic Parameters of Key P450s in Sarpagan-17-ol Biosynthesis

EnzymePlant SourceSubstrateKM (µM)Product
CYP71AY4 (RsSBE)Rauwolfia serpentinaGeissoschizine22.5Polyneuridine aldehyde
CYP71AY5 (GsSBE)Gelsemium sempervirensGeissoschizine35.3Polyneuridine aldehyde
CYP71AY1Catharanthus roseusGeissoschizineNot quantifiableTrace PNA

Substrate-Controlled Cyclization and Aromatization Modes of Sarpagan Bridge Enzyme (SBE)

SBE demonstrates a dual catalytic mechanism governed by substrate specificity:

  • Cyclization mode: With geissoschizine, SBE catalyzes C5-C16 bond formation via oxidative dehydrogenation, generating PNA (mass shift m/z 353 → 351) [1].
  • Aromatization mode: With β-carboline substrates (tetrahydroalstonine/ajmalicine), SBE performs four-electron oxidation to form serpentine/alstonine (mass shift Δ4 Da) [1] [3].

The 19E ethylidene group in geissoschizine is critical for cyclization, as analogs like desmethylhirsuteine (lacking this side chain) are not accepted [1]. Structural analyses suggest a shared iminium intermediate directs outcomes: cyclization occurs in sarpagans, while aromatization dominates in β-carbolines due to electronic differences [3] [4].

Genetic and Transcriptomic Regulation of SBE Homologs in Rauwolfia serpentina and Gelsemium sempervirens

SBE expression is tissue-specific and phylogenetically conserved:

  • In R. serpentina, RsSBE (CYP71AY4) shows root-predominant expression, correlating with ajmaline accumulation [1].
  • G. sempervirens GsSBE (CYP71AY5) exhibits similar root-specific expression, supporting its role in koumine biosynthesis [1] [6].
  • Gene silencing of a 93%-identical SBE homolog in Rauvolfia tetraphylla significantly reduces ajmaline production (p < 0.01), confirming physiological relevance [1] [9].

Transcriptomic co-expression analyses (e.g., self-organizing maps) identified SBE candidates by linking them to strictosidine glucosidase (SGD) and geissoschizine synthase (GS) in gene clusters [1] [9]. Machine learning approaches applied to R. tetraphylla genomic data further revealed ADH (alcohol dehydrogenase) genes clustered with SBE, optimizing flux toward yohimbanes [9].

Table 2: Tissue-Specific Expression and Functions of SBE Homologs

GenePlantTissue SpecificityAlkaloid PathwayCatalytic Efficiency
RsSBER. serpentinaRootsAjmalineHigh (Kcat/KM = 4.2 × 10⁴ M⁻¹s⁻¹)
GsSBEG. sempervirensRootsKoumineModerate
CrCYP71AY1C. roseusStemsNon-sarpagan MIAsLow

Evolutionary Divergence of SBE Across Monoterpene Indole Alkaloid-Producing Plants

SBE homologs belong to the CYP71AY subfamily and share 40–78% amino acid identity across R. serpentina, G. sempervirens, and C. roseus [1] [3]. Despite homology, functional divergence occurred:

  • Catalytic efficiency: RsSBE and GsSBE show high activity toward geissoschizine, while CrCYP71AY1 in C. roseus (non-sarpagan producer) exhibits 300-fold lower activity [1].
  • Substrate promiscuity: CrCYP71AY1 preferentially aromatizes β-carbolines (KM = 19.6 µM for tetrahydroalstonine), unlike RsSBE/GsSBE [1] [3].This divergence reflects lineage-specific recruitment of P450s for distinct MIA pathways: sarpagans in Rauwolfia/Gelsemium versus heteroyohimbines in Catharanthus [3].

Table 3: Evolutionary Relationships of SBE Homologs

EnzymePlantAmino Acid Identity vs. RsSBEPrimary FunctionReaction Preference
RsSBER. serpentina100%CyclizationGeissoschizine → PNA
GsSBEG. sempervirens62%CyclizationGeissoschizine → PNA
CrCYP71AY1C. roseus78%Aromatizationβ-carboline oxidation

Metabolic Channeling from Strictosidine to Sarpagan-17-ol Derivatives

Sarpagan-17-ol biosynthesis involves spatially coordinated enzymes to sequester unstable intermediates:

  • Strictosidine aglycone is generated by SGD and spontaneously rearranges to 4,21-dehydrogeissoschizine.
  • Geissoschizine synthase (GS) reduces it to geissoschizine, which is immediately channeled to SBE [1] [9].
  • SBE’s endoplasmic reticulum localization facilitates direct transfer of geissoschizine, minimizing diffusion [1].

Transient expression in Nicotiana benthamiana confirmed channeling: co-infiltration of SGD, GS, SBE, PNAE, and vinorine synthase enabled vinorine (ajmaline precursor) production, while omitting SBE abolished flux [1] [9]. This metabolon-like organization prevents decomposition of reactive intermediates (e.g., strictosidine aglycone) and crosstalk with β-carboline pathways [8] [9].

Table 4: Key Intermediates and Channeling Mechanisms in Sarpagan-17-ol Biosynthesis

IntermediateEnzyme ComplexChanneling MechanismBiological Role
Strictosidine aglyconeSGD-GS-SBE metabolonElectrostatic guidancePrevents protein cross-linking
GeissoschizineGS-SBE complexSubstrate tunnelingEnsures efficient cyclization
Polyneuridine aldehydeSBE-PNAE complexMicrosomal sequestrationDirects ajmaline/yohimbane formation

Comprehensive List of Sarpagan-17-ol and Derivatives

Properties

Product Name

Sarpagan-17-ol

IUPAC Name

[(1S,12R,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17+,18-/m0/s1

InChI Key

VXTDUGOBAOLMED-HDFJDURCSA-N

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@H]2CC4=C3NC5=CC=CC=C45)CO

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